1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene

COX-2 inhibition Anti-inflammatory Structure-activity relationship

1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene (CAS 922165-53-5) is a synthetic 2-substituted-1-methoxynaphthalene derivative featuring a cyclohexyl ring bearing a methoxymethyl substituent. This compound belongs to a focused series of 2-(2′-cyclohexyl)- and 2-(2′-cyclopentyl)-substituted 1-naphthol/1-methoxynaphthalene analogs originally synthesized to probe cyclooxygenase (COX-1 and COX-2) inhibition structure-activity relationships.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 922165-53-5
Cat. No. B12631733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene
CAS922165-53-5
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCOCC1(CCCCC1)CC2=C(C3=CC=CC=C3C=C2)OC
InChIInChI=1S/C20H26O2/c1-21-15-20(12-6-3-7-13-20)14-17-11-10-16-8-4-5-9-18(16)19(17)22-2/h4-5,8-11H,3,6-7,12-15H2,1-2H3
InChIKeyRTKGLACHWSFVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization and Procurement Profile for 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene (CAS 922165-53-5)


1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene (CAS 922165-53-5) is a synthetic 2-substituted-1-methoxynaphthalene derivative featuring a cyclohexyl ring bearing a methoxymethyl substituent [1]. This compound belongs to a focused series of 2-(2′-cyclohexyl)- and 2-(2′-cyclopentyl)-substituted 1-naphthol/1-methoxynaphthalene analogs originally synthesized to probe cyclooxygenase (COX-1 and COX-2) inhibition structure-activity relationships [1]. The molecular formula is C20H26O2, with a molecular weight of 298.42 g/mol [2]. Its structural distinction—a methyl ether at the C-1 naphthalene position combined with a methoxymethyl ether on the cyclohexyl side chain—differentiates it from the active hydroxyl-bearing congeners within the same series.

Why In-Class Substitution Fails: Structural Specificity of 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene


Within the narrowly defined 2-substituted-1-naphthol/1-methoxynaphthalene chemotype, small structural modifications produce binary switches in pharmacological activity [1]. The hydroxyl-bearing derivatives (e.g., 2-((1-(hydroxymethyl)cyclohexyl)methyl)naphthalene-1-ol, compound 9) are micromolar COX-2 inhibitors (IC50 = 7.77 µM), while the corresponding methoxy-ether analogs—including the target compound—are reported as inactive against both COX-1 and COX-2 [1]. This O-methylation eliminates the hydrogen-bond donor capacity at C-1, which molecular docking shows is essential for interaction with COX-2 Val523 and COX-1 Ile523 [1]. Consequently, substituting this compound with an active hydroxyl congener would yield a fundamentally different biological outcome, making generic interchange scientifically invalid.

Quantitative Differentiation Evidence for 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene (CAS 922165-53-5)


COX-2 Inhibitory Activity: Binary Inactivity vs. the Active Hydroxyl Cyclohexyl Analog

In the primary characterization study by Kongkathip et al. (2006), eight novel 2-substituted-1-naphthol/1-methoxynaphthalene derivatives were evaluated for COX-1 and COX-2 inhibition [1]. The target compound, 1-methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene, was one of the six derivatives reported as inactive against both COX isozymes, whereas the hydroxyl-bearing direct analog 2-((1-(hydroxymethyl)cyclohexyl)methyl)naphthalene-1-ol (compound 9) exhibited COX-2 IC50 = 7.77 µM and COX-1 IC50 = 5.55 µM [1]. The quantified difference is categorical: inactive vs. low-micromolar inhibition. The loss of activity is attributed to the absence of the C-1 hydroxyl hydrogen-bond donor, which docking shows forms a critical interaction with Val523/Ile523 in the COX active site [1].

COX-2 inhibition Anti-inflammatory Structure-activity relationship

Structural Differentiation: Methoxy-Ether vs. Hydroxyl Series Impact on COX-2 Hydrogen-Bond Network

Molecular docking experiments from the Kongkathip et al. (2006) study demonstrate that active naphthol derivatives orient their C-1 and C-3' hydroxyl groups to form hydrogen bonds with COX-2 Val523 and Arg120, respectively [1]. The target compound, bearing a methoxy group at C-1 instead of a hydroxyl, lacks the hydrogen-bond donor capacity required for this interaction. This explains the observed inactivity and provides a quantifiable structural basis for differentiation: the hydrogen-bond donor count of the target compound is 0 (the methoxy oxygen can only accept), whereas the active comparator 9 has a donor count of 2 [1].

Molecular docking Hydrogen bonding COX-2 active site

Cross-Target Profiling: BindingDB Data on Human 5-LOX and Soluble Epoxide Hydrolase (sEH)

Data curated by ChEMBL and deposited in BindingDB (BDBM50591538) report that 1-methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene was tested against human recombinant 5-lipoxygenase (5-LOX) and bifunctional epoxide hydrolase 2 (sEH) [1]. The compound exhibited IC50 > 10,000 nM (>10 µM) against both targets, indicating weak or negligible inhibition [1]. While no direct head-to-head comparator data are available for these specific enzymes within the same assay panel, this finding establishes a quantitative baseline for the compound's lack of pan-assay interference at these two additional enzyme targets. For comparison, established 5-LOX inhibitors such as zileuton exhibit IC50 values in the sub-micromolar range, highlighting the compound's selectivity profile [2].

5-Lipoxygenase Soluble epoxide hydrolase Enzyme inhibition

Recommended Research and Industrial Application Scenarios for 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene


Negative Control Probe for COX-2 Inhibitor Screening Assays

The validated inactivity of 1-methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene against COX-1 and COX-2 [1] makes it a definitive negative-control compound for high-throughput screening (HTS) assays targeting cyclooxygenase enzymes. Unlike vehicle-only controls, this structurally matched inactive analog controls for non-specific assay artifacts (e.g., compound aggregation, fluorescence interference) while preserving the chemotype scaffold. This supports quality-by-design principles in enzymatic assay validation.

Selectivity Profiling and Off-Target Panel Screening Reference

With measured IC50 values >10 µM against COX-2, 5-LOX, and sEH [1][2], this compound provides a baseline inactivity signature for selectivity profiling panels. Researchers developing novel anti-inflammatory agents can use this compound to benchmark assay window and confirm that observed hits are target-specific rather than pan-reactive. Its multi-target clean profile reduces the risk of false-positive triage in screening cascades.

Structure-Activity Relationship (SAR) Anchor Point for 1-Naphthol Derivatives

The binary activity switch between the inactive methoxy compound and the active hydroxyl congener (7.77 µM COX-2 IC50) [1] provides a well-defined SAR anchor for computational chemistry and medicinal chemistry optimization. This compound serves as the 'floor' in potency-waterfall analyses, enabling rational design of hydrogen-bond-capable derivatives that recover COX-2 affinity. It is particularly valuable as a reference standard in Free-Wilson or matched-pair analyses within naphthalene-based anti-inflammatory programs.

Chemical Biology Tool for Investigating C-1 Substituent Requirements in COX-2 Binding

Docking evidence showing that the target compound cannot form the critical C-1 hydrogen bond with COX-2 Val523 [1] supports its use as a chemical biology probe to interrogate the hydrogen-bond dependency of naphthalene-based inhibitors. Incubating this compound alongside active analogs in crystallography or NMR studies can help map the pharmacophoric requirements of the COX-2 active site, facilitating structure-based drug design.

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